molecular formula C11H15NO B6194881 3-(1-methoxycyclobutyl)aniline CAS No. 1888870-41-4

3-(1-methoxycyclobutyl)aniline

Cat. No.: B6194881
CAS No.: 1888870-41-4
M. Wt: 177.2
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Description

3-(1-Methoxycyclobutyl)aniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both an aromatic amine and an aliphatic methoxycyclobutyl group, making it a valuable scaffold for constructing more complex molecules. Its primary research applications include its use as an intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of structure-activity relationships (SAR) where the cyclobutyl ring can influence the molecule's conformation and metabolic profile. Researchers also utilize this aniline derivative in polymer science, where it can be polymerized to create functionalized polyanilines; the methoxycyclobutyl substituent can enhance solubility and processability of the resulting polymers, which are investigated for applications in conductive materials and chemical sensors . The compound's mechanism of action is not intrinsic but is defined by the final molecule it is incorporated into. As a synthetic intermediate, its reactivity is characterized by the nucleophilic aromatic amine group, which can participate in condensation reactions, amide bond formation, and serve as a handle for further functionalization of the cyclobutane ring. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

1888870-41-4

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methoxycyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable aniline derivative with a 1-methoxycyclobutyl halide. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methoxycyclobutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Applications

3-(1-Methoxycyclobutyl)aniline may exhibit significant activity as a ligand for histamine receptors, particularly the histamine-3 (H3) receptor. H3 receptors are known to regulate neurotransmitter release in the central nervous system and peripheral organs, influencing cognitive processes and neurological functions. Compounds that modulate H3 receptor activity have potential therapeutic applications in treating conditions such as:

  • Cognitive Disorders : Modulation of H3 receptors may enhance cognitive function and memory processes.
  • Neurological Disorders : Potential use in managing diseases like Alzheimer's and schizophrenia by stabilizing neurotransmitter levels.
  • Cardiovascular Issues : H3 receptor antagonists could help regulate blood pressure and heart function by modulating vascular responses .

Case Study: H3 Receptor Modulators

A study highlighted the development of benzothiazole cyclobutyl amine derivatives, which include compounds similar to this compound. These compounds demonstrated promising results in modulating H3 receptor activity, suggesting their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving anilines and cyclobutane derivatives. Its structure allows for functionalization that can lead to the creation of more complex molecules. Notably, the compound can serve as an intermediate in the synthesis of oxindoles and other biologically active compounds.

Synthetic Pathways

  • Oxindole Synthesis : The compound can be utilized to prepare oxindoles, which are important intermediates for pharmaceuticals. The reaction involves treating an N-haloaniline with a β-thio carboxylic ester or amide to yield oxindole derivatives .
  • C–H Functionalization : Recent research has explored C–H functionalization strategies to synthesize cyclobutane derivatives, highlighting the versatility of compounds like this compound in organic synthesis .

Materials Science Applications

In addition to its pharmacological uses, this compound may find applications in materials science. Its unique structural properties could be leveraged in the development of new polymers or advanced materials with specific mechanical or chemical properties.

Potential Material Uses

  • Polymer Chemistry : The incorporation of cyclobutane rings into polymer backbones can enhance thermal stability and mechanical strength.
  • Functional Materials : Its ability to form stable complexes with metals could lead to applications in catalysis or sensor technology .

Mechanism of Action

The mechanism of action of 3-(1-methoxycyclobutyl)aniline involves its interaction with specific molecular targets. For instance, it may act on enzyme systems or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Features

The following compounds share structural similarities with 3-(1-methoxycyclobutyl)aniline but differ in substituents and functional groups:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Molecular Formula Key Features
3-[(Phenylsulfonyl)methyl]aniline hydrochloride Phenylsulfonyl-methyl 283.77 C13H14ClNO2S Electron-withdrawing sulfonyl group enhances acidity and stabilizes charges.
3-(1H-Indol-7-yl)aniline Indole ring 208.3 C14H12N2 Nitrogen-rich indole moiety enables π-π stacking and hydrogen bonding.
3-(3-Methoxyphenyl)aniline 3-Methoxyphenyl 199.25 C13H13NO Planar aryl group with electron-donating methoxy substituent.
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline Oxadiazole-linked methoxyphenyl 267.28 C15H13N3O2 Oxadiazole ring imparts rigidity and potential bioactivity (e.g., kinase inhibition).
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Piperazine and trifluoromethyl 303.3 C13H17F3N3 Trifluoromethyl enhances lipophilicity; piperazine improves solubility.

Key Observations :

  • Electronic Effects : The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing sulfonyl group in and the trifluoromethyl group in .
  • Steric Considerations : The cyclobutyl ring introduces greater steric hindrance compared to planar substituents in and .

Research Findings and Trends

  • Reactivity : The strained cyclobutyl ring in this compound may undergo ring-opening reactions under acidic conditions, unlike more stable aryl groups in and .
  • Drug Likeness : Compared to , the absence of a trifluoromethyl group in this compound may reduce metabolic stability but improve synthetic accessibility.
  • Thermal Stability : Sulfonyl-containing analogs (e.g., ) exhibit higher thermal stability due to strong S=O bonds, whereas methoxy groups may lower melting points.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-methoxycyclobutyl)aniline, and what challenges arise during its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to construct the methoxycyclobutyl moiety .

Aniline Functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methoxycyclobutyl group to the aniline core .

Purification : Column chromatography or recrystallization to isolate the product, with challenges in stereochemical control due to the cyclobutyl ring’s strain .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclobutyl ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test binding to kinases or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the methoxycyclobutyl group influence the compound’s binding affinity and selectivity?

  • Methodological Answer :

  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts interactions with target proteins (e.g., cyclin-dependent kinases) .
  • Structure-Activity Relationship (SAR) : Compare analogs with methoxy vs. ethoxy or unsubstituted cyclobutyl groups to assess steric/electronic effects .
  • Data : Table of IC₅₀ values for analogs (example):
SubstituentTarget EnzymeIC₅₀ (nM)
MethoxycyclobutylCDK212.3
EthoxycyclobutylCDK228.7
Cyclobutyl (no methoxy)CDK2>100

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to improve solubility .
  • Lipophilicity Adjustment : Replace methoxy with polar substituents (e.g., hydroxyl) while monitoring SAR .
  • In Vivo PK Studies : Monitor half-life and bioavailability in rodent models via LC-MS/MS .

Q. How does the compound interact with non-target biological systems, and what mitigation approaches exist?

  • Methodological Answer :

  • Off-Target Profiling : Use high-throughput screening panels (e.g., Eurofins) to assess activity against GPCRs, ion channels .
  • Toxicogenomics : RNA sequencing to identify dysregulated pathways in hepatocyte models .
  • Structural Redesign : Introduce bulky substituents to reduce membrane permeability and off-target binding .

Comparative and Structural Analysis

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

  • Methodological Answer :

  • Synthetic Accessibility : Compare yields and steps for analogs (e.g., cyclopentyl vs. cyclobutyl derivatives) .
  • Bioactivity Trends : Table of key analogs (example):
AnalogTargetActivity (IC₅₀)
3-(1-Methoxycyclopentyl)anilineEGFR kinase45 nM
This compoundEGFR kinase18 nM
  • Electronic Effects : DFT calculations to map electron density distribution and predict reactivity .

Data and Resource Guidance

Q. What databases or tools are recommended for accessing spectral data or synthetic protocols?

  • Methodological Answer :

  • Spectral Libraries : NIST Chemistry WebBook for NMR/MS reference data .
  • Synthetic Protocols : Reaxys or SciFinder for reaction optimization .
  • Toxicity Predictions : OPERA or ADMETLab for in silico ADMET profiling .

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